molecular formula C20H16N2O3 B8644427 Methyl 1-(7-methoxyquinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649539-16-2

Methyl 1-(7-methoxyquinolin-4-yl)-1H-indole-3-carboxylate

Cat. No.: B8644427
CAS No.: 649539-16-2
M. Wt: 332.4 g/mol
InChI Key: GYNGHNXJXASFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(7-methoxyquinolin-4-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

649539-16-2

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 1-(7-methoxyquinolin-4-yl)indole-3-carboxylate

InChI

InChI=1S/C20H16N2O3/c1-24-13-7-8-15-17(11-13)21-10-9-19(15)22-12-16(20(23)25-2)14-5-3-4-6-18(14)22/h3-12H,1-2H3

InChI Key

GYNGHNXJXASFRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)N3C=C(C4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.46 g (25 mmol) of potassium carbonate and 1.94 g (10 mmol) of 4-chloro-7-methoxyquinoline are added to 1.75 g (10 mmol) of 3-methoxycarbonyl-1H-indole in 50 cm3 of dimethylacetamide under an argon atmosphere. After stirring at a temperature in the region of 140° C. for 20 hours, the reaction mixture is cooled and diluted with 300 cm3 of ethyl acetate and 300 cm3 of water. The organic phase is separated off by settling and washed with three times 300 cm3 of water and 300 cm3 of saturated aqueous sodium chloride solution and then it is dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa). The residue is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 and then 7/3 by volume)]. After concentrating the fractions to dryness under reduced pressure (2.7 kPa), 1.7 g of 3-methoxycarbonyl-1-(7-methoxyquinol-4-yl)-1H-indole are obtained in the form of a yellow foam. Mass spectrum (EI): m/e 332 (M+•), m/e 301.
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.